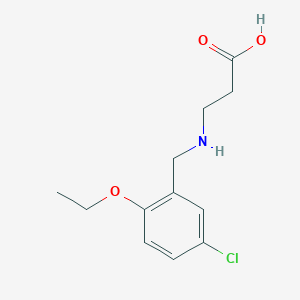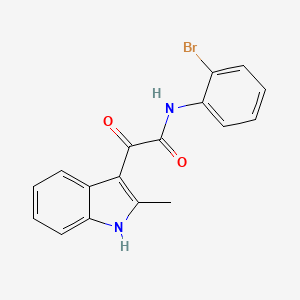
N-(5-chloro-2-ethoxybenzyl)-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}propanoic acid is an organic compound that features a propanoic acid backbone with a substituted phenyl group. The presence of the chloro and ethoxy substituents on the phenyl ring, along with the amino group, makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-ethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is reacted with an appropriate amine to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Addition of Propanoic Acid: The final step involves the reaction of the amine with a propanoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the phenyl ring.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy substituents on the phenyl ring can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These features enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(5-chloro-2-methoxyphenyl)methyl]amino}propanoic acid
- 3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}butanoic acid
- 3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}acetic acid
Uniqueness
The unique combination of the chloro and ethoxy substituents on the phenyl ring, along with the propanoic acid backbone, distinguishes 3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}propanoic acid from similar compounds. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16ClNO3 |
|---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
3-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C12H16ClNO3/c1-2-17-11-4-3-10(13)7-9(11)8-14-6-5-12(15)16/h3-4,7,14H,2,5-6,8H2,1H3,(H,15,16) |
InChI Key |
LWMURIJAQFOQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Ethylhexanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12480103.png)
![3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid](/img/structure/B12480109.png)
![3-[(3-Methyl-2,4,6-trinitrophenyl)amino]benzoic acid](/img/structure/B12480116.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12480122.png)
![4-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}-5-phenyl-1H-imidazol-2-yl)benzonitrile](/img/structure/B12480123.png)
![9-[2-(piperidin-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B12480130.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12480134.png)
![3-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B12480142.png)
![10-(2-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12480144.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B12480152.png)
![1,4-Dimethyl-2-[(3-methylphenyl)sulfonyl]benzene](/img/structure/B12480163.png)
![Methyl 4-cyano-3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B12480180.png)
